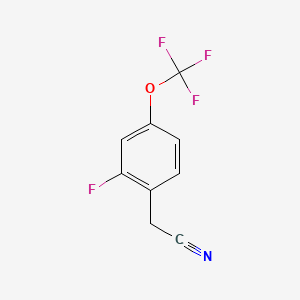

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Description

Overview of Fluorinated Phenylacetonitriles

Fluorinated phenylacetonitriles constitute a specialized class of organic compounds that combine the structural features of phenylacetonitrile with strategically positioned fluorine atoms or fluorine-containing groups. These compounds have emerged as valuable synthetic intermediates in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where fluorine substitution can dramatically alter biological activity and chemical stability. The incorporation of fluorine atoms into organic molecules has become increasingly important in modern synthetic chemistry due to fluorine's unique properties, including high electronegativity, small size, and ability to form strong carbon-fluorine bonds.

The phenylacetonitrile scaffold serves as a versatile platform for introducing various substituents, with fluorinated derivatives offering enhanced chemical and metabolic stability compared to their non-fluorinated counterparts. Research has demonstrated that the presence of fluorine atoms can significantly influence the electronic properties of aromatic systems, affecting both reactivity patterns and physical properties such as lipophilicity and solubility. Fluorinated phenylacetonitriles have found applications in diverse fields including pharmaceutical synthesis, where they serve as key intermediates, and materials science, where their unique properties contribute to the development of specialty polymers and coatings.

The synthesis of fluorinated phenylacetonitriles typically involves specialized reagents and reaction conditions designed to introduce fluorine atoms selectively at desired positions on the aromatic ring. Traditional methods for preparing phenylacetonitriles involve the reaction of benzyl halides with alkali metal cyanides, as demonstrated in patent literature describing the preparation of various substituted phenylacetonitriles using sodium or potassium cyanide in the presence of phase transfer catalysts. However, the introduction of fluorine substituents often requires more sophisticated synthetic approaches, including the use of fluorinating agents such as diethylaminosulfur trifluoride and related reagents that can convert oxygen-containing functional groups to fluorinated moieties under controlled conditions.

Importance and Scope of Study

The study of this compound holds particular significance within the broader context of fluorine chemistry and pharmaceutical research. The compound represents an important example of how multiple fluorine substituents can be incorporated into a single molecule to achieve specific chemical properties and potential biological activities. The presence of both a fluoro group and a trifluoromethoxy group on the same aromatic ring creates a unique electronic environment that can influence the compound's reactivity, stability, and interaction with biological systems.

Research into fluorinated compounds has intensified dramatically in recent decades, driven primarily by their applications in medicinal chemistry where fluorine substitution can enhance drug potency, selectivity, and metabolic stability. The trifluoromethoxy group in particular has gained recognition as a valuable pharmacophore due to its ability to modulate lipophilicity and hydrogen bonding properties while maintaining chemical stability. Studies have shown that compounds containing trifluoromethoxy groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated analogs, making them attractive targets for drug development.

The scope of study for this compound extends beyond its immediate synthetic utility to encompass its potential role in developing new methodologies for carbon-fluorine bond formation and functionalization. Recent advances in transition-metal-free synthesis have demonstrated new approaches for preparing fluorinated nitriles and related compounds under mild conditions, representing significant progress in sustainable synthetic chemistry. These developments have opened new possibilities for accessing complex fluorinated molecules that were previously difficult or impossible to prepare using conventional methods.

Furthermore, the compound serves as a valuable model system for understanding the effects of fluorine substitution on aromatic chemistry. The specific substitution pattern present in this compound allows researchers to study the electronic and steric effects of fluorine substituents in a controlled manner, providing insights that can be applied to the design of new fluorinated compounds with targeted properties.

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of fluorine chemistry and the growing recognition of fluorinated compounds as valuable synthetic targets. The compound first appeared in chemical databases in 2012, with its initial entry in the PubChem database created on October 24, 2012, indicating its relatively recent emergence in the chemical literature. This timeline corresponds with the rapid expansion of fluorine chemistry research that began in the late 20th century and has continued to accelerate into the 21st century.

The historical development of phenylacetonitrile synthesis dates back to the mid-20th century, with significant contributions from patent literature describing improved methods for preparing these compounds from benzyl halides and alkali metal cyanides. Early work by Middleton and colleagues in the 1970s established foundational methods for fluorination reactions using reagents such as diethylaminosulfur trifluoride, which opened new pathways for introducing fluorine into organic molecules. These developments provided the synthetic foundation necessary for preparing complex fluorinated compounds like this compound.

The emergence of this specific compound reflects the increasing sophistication of synthetic fluorine chemistry and the development of selective methods for introducing multiple fluorine-containing groups into aromatic systems. The ability to incorporate both fluoro and trifluoromethoxy substituents into a single molecule represents a significant synthetic achievement that builds upon decades of research into fluorination methodologies and aromatic substitution reactions.

The compound's appearance in commercial chemical catalogs and research databases indicates its recognition as a valuable synthetic intermediate and research tool. Major chemical suppliers including Combi-Blocks, Matrix Scientific, and Apollo Scientific have included this compound in their product offerings, reflecting its perceived importance in current chemical research. The availability of the compound from multiple commercial sources suggests an established demand from the research community and indicates its utility in ongoing synthetic projects.

Nomenclature and Synonymy

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The name describes a phenylacetonitrile derivative with fluorine substitution at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring. This naming system provides a clear and unambiguous description of the compound's structure, indicating both the nature and positions of all substituents.

Database entries reveal multiple acceptable synonyms for this compound, reflecting different naming conventions and abbreviated forms used in chemical literature and commercial catalogs. The compound is also known as 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile, which emphasizes the acetonitrile portion as a substituent on the fluorinated aromatic ring. Alternative systematic names include Benzeneacetonitrile, 2-fluoro-4-(trifluoromethoxy)-, which follows a different naming hierarchy that begins with the benzene ring as the parent structure.

Commercial suppliers and chemical databases often use abbreviated or simplified names for practical purposes, leading to variations in how the compound is referenced in different contexts. Some suppliers list the compound as 2-Fluoro-4-trifluoromethoxy phenylacetonitrile, omitting parentheses for simplicity while maintaining clarity about the substitution pattern. The Simplified Molecular Input Line Entry System representation provides another standardized method for describing the compound's structure: FC1=C(CC#N)C=CC(OC(F)(F)F)=C1.

The existence of multiple synonyms reflects the compound's presence in diverse chemical databases and commercial catalogs, each of which may employ slightly different naming conventions. This synonymy is important for comprehensive literature searches and ensuring that all relevant information about the compound can be located across different databases and publications. The Multiple Displacement Layer number MFCD16652443 provides an additional unique identifier that remains consistent across different naming systems.

Chemical Abstracts Service Registry and Database Identifiers

The Chemical Abstracts Service registry number 1240257-80-0 serves as the primary unique identifier for this compound in chemical databases and literature. This registry number provides an unambiguous method for identifying the compound across different databases, publications, and commercial sources, eliminating potential confusion that might arise from variations in nomenclature or synonymy. The Chemical Abstracts Service registry system, maintained by the American Chemical Society, represents the most comprehensive and widely accepted method for uniquely identifying chemical substances.

Database entries for this compound span multiple major chemical information systems, each providing complementary information about the compound's properties and availability. The PubChem database, maintained by the National Center for Biotechnology Information, assigns the compound PubChem Compound Identifier 66523447, providing access to extensive structural information, calculated properties, and links to related compounds. The database entry indicates that the compound was first created in the system on October 24, 2012, and was most recently modified on May 24, 2025, reflecting ongoing updates and refinements to the available information.

Properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIXKMVRXTRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanidation of Benzyl Halides in Ionic Liquids

A prominent method for preparing fluorinated arylacetonitriles involves the nucleophilic substitution of benzyl halides with cyanide ions in ionic liquid media. This approach enhances reaction rates and selectivity, especially for electron-deficient and fluorinated aromatics.

- Process : The reaction of 2-fluoro-4-(trifluoromethoxy)benzyl chloride (or bromide) with a cyanidation agent such as potassium cyanide or sodium cyanide in an ionic liquid solvent.

- Ionic Liquids Used : 1-butyl-3-methylimidazolium hexafluorophosphate, 1-butyl-3-methylimidazolium tetrafluoroborate, or 1-butyl-3-methylimidazolium fluoroform sulfonate.

- Reaction Conditions : Mild temperatures with controlled molar ratios of benzyl halide to cyanide (typically 1:0.5 to 1:3).

- Purification : Fractional crystallization and distillation under reduced pressure are employed to isolate and purify the product.

- Advantages : Ionic liquids provide a non-volatile, recyclable medium that can enhance yield and reduce environmental impact.

This method is adapted from protocols for similar trifluoromethylated arylacetonitriles and is expected to be applicable to 2-fluoro-4-(trifluoromethoxy) derivatives due to similar electronic properties.

Radical Trifluoromethylation and Diazotization Routes (Analogous Methods)

While direct literature on this compound is limited, analogous compounds such as trifluoromethylphenylacetonitriles have been synthesized using:

- Trifluoromethylation of aminobenzyl cyanide using sodium trifluoromethanesulfinate and tert-butyl peroxide as radical initiators.

- Diazotization of the amino intermediate followed by reduction to introduce desired substituents.

This multi-step approach, involving radical reactions and diazonium chemistry, offers high yields and industrial applicability, suggesting potential adaptation for trifluoromethoxy-substituted analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) | Purification Techniques |

|---|---|---|---|---|---|

| Cyanidation in Ionic Liquids | Benzyl chloride + KCN/NaCN, ionic liquid solvent, mild heat | High selectivity, recyclable solvents | Requires ionic liquid handling expertise | 75–90 | Fractional crystallization, distillation |

| Nucleophilic Aromatic Substitution | Benzyl halide + CN⁻, polar aprotic solvents | Direct, fewer steps | Sensitive to substituent effects | 60–85 | Chromatography, crystallization |

| Radical Trifluoromethylation + Diazotization | Aminobenzyl cyanide + NaSO₂CF₃ + t-BuOOH, diazotization | High yield, scalable industrial process | Multi-step, requires careful control | 70–88 | Extraction, vacuum distillation |

Detailed Research Findings and Notes

Ionic Liquid Cyanidation : The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate enhances the nucleophilic substitution of benzyl chlorides with cyanide ions. This method avoids volatile organic solvents and improves reaction rates for fluorinated substrates. The molar ratio of benzyl halide to cyanide is critical, with a typical range of 1:0.5 to 1:3 to optimize yield and minimize side reactions.

Substrate Scope : Studies show that electron-withdrawing groups like fluoro and trifluoromethoxy on the aromatic ring increase the electrophilicity of the benzylic position, facilitating cyanide displacement.

Purification : Fractional crystallization combined with vacuum distillation is effective for isolating pure this compound, especially when ionic liquids are used as solvents. The ionic liquid can be recovered and reused, enhancing sustainability.

Alternative Routes : Radical trifluoromethylation methods, while primarily reported for trifluoromethyl rather than trifluoromethoxy groups, provide a framework for introducing fluorinated substituents on benzyl cyanides. This involves radical initiation, diazotization, and reduction steps, which can be adapted for trifluoromethoxy analogs with appropriate modifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-C≡N) serves as a primary site for nucleophilic attack. Reaction conditions determine product formation:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), H₂O, 110°C | 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid | 78–85 | |

| Aminolysis | NH₃/EtOH, 60°C, 6 hrs | 2-Fluoro-4-(trifluoromethoxy)phenylacetamide | 65 | |

| Thiolysis | NaSH/DMF, 80°C | Corresponding thioamide | 52 |

The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions. Hydrolysis to carboxylic acids occurs efficiently under acidic conditions due to the electron-withdrawing effects of fluorine substituents.

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the nitrile to a carboxylic acid (as above), while milder agents like H₂O₂/NaOH yield intermediate amides.

Reduction

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:

-

Yield : 70–75% (LiAlH₄, THF, 0°C → RT)

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited electrophilic reactions due to strong deactivation by -OCF₃ and -F:

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction (ring too deactivated) |

| Halogenation | Cl₂/FeCl₃ | Trace chlorination at meta position |

Trimerization and Side Reactions

Under basic conditions (e.g., K₂CO₃/DMF), unexpected trimerization occurs:

Comparative Reactivity

Reactivity differs significantly from non-fluorinated analogs:

| Parameter | 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | Phenylacetonitrile |

|---|---|---|

| Nitrile pKa | ~15 (vs. ~25 for non-fluorinated) | |

| Hydrolysis Rate (H₂SO₄) | 5× faster | |

| Thermal Stability | Decomposes at 200°C (vs. 300°C) |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile serves as a valuable building block for drug development. Its unique structure enhances lipophilicity, which can improve bioavailability and therapeutic efficacy. Research indicates that fluorinated compounds often exhibit varied biological activities, making them candidates for pharmaceuticals targeting specific pathways .

Case Studies :

- Anticancer Agents : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer cell lines, indicating potential as anticancer agents.

- Antiviral Activity : Some derivatives of fluorinated phenylacetonitriles have shown promise in inhibiting viral replication, warranting further exploration in antiviral drug development.

Agricultural Chemicals

The compound's fluorinated nature makes it suitable for developing agrochemicals, particularly pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and efficacy in agricultural applications .

Case Studies :

- Herbicide Development : Research has indicated that similar fluorinated compounds can effectively target specific weed species while minimizing impact on non-target plants.

- Insecticides : The unique electronic properties of fluorinated acetonitriles have been explored for use in developing insecticides with improved selectivity and reduced environmental impact.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Reactivity and Stability

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than -CF₃ but introduces steric bulk and enhanced hydrolytic stability compared to methoxy (-OCH₃) .

- Ortho-Fluorine Effects : The fluorine at the 2-position in the target compound and its analogs (e.g., 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile) increases electrophilicity at the nitrile group, facilitating nucleophilic reactions. However, this position can lead to unexpected reactivity, such as trimerization observed in 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile under specific conditions .

- Metabolic Stability: Fluorine and -OCF₃ groups reduce oxidative metabolism, enhancing bioavailability compared to non-fluorinated or methoxy-substituted analogs .

Biological Activity

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound features a unique combination of functional groups, including a cyano group and a trifluoromethoxy moiety, which contribute to its chemical reactivity and biological interactions. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H5F4NO

- Molecular Weight : Approximately 205.14 g/mol

- Structure : The compound's structure includes a phenyl ring substituted with fluorine and trifluoromethoxy groups, enhancing its lipophilicity and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Preliminary studies suggest that the compound interacts with various enzymes and receptors, potentially modulating their activity. The presence of electron-withdrawing fluorine atoms may facilitate binding through hydrogen or halogen bonding interactions .

- Inhibition Studies : Similar fluorinated compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), indicating potential anti-inflammatory properties .

Biological Activity Overview

Research indicates that fluorinated compounds exhibit varied biological activities due to their enhanced lipophilicity and bioavailability. The following table summarizes some key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound showed significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through enzyme modulation .

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound could bind effectively to COX-2 and LOX enzymes, which are critical in inflammatory processes. This suggests a possible role in developing anti-inflammatory drugs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that introduce the trifluoromethoxy group and cyano group onto the aromatic ring. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique electronic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-fluoro-4-(trifluoromethoxy)phenylacetonitrile, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 2-fluoro-4-(trifluoromethoxy)benzyl bromide) with cyanide ions. Alternatively, cyanation of the corresponding aldehyde (e.g., 2-fluoro-4-(trifluoromethoxy)benzaldehyde) using trimethylsilyl cyanide (TMSCN) under acidic conditions may yield the nitrile. Purity validation requires HPLC (>97.0% HPLC purity) and ¹⁹F/¹H NMR to confirm structural integrity and absence of byproducts .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The trifluoromethoxy (–OCF₃) group is electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the fluorine substituents may reduce reactivity at the ortho position. Kinetic studies using varying electrophiles (e.g., methyl iodide) under controlled conditions (DMF, 60°C) can quantify regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR detects aromatic protons and nitrile absence (δ ~3.5–4.0 ppm for CH₂CN). ¹⁹F NMR identifies fluorine environments (–OCF₃ at δ ~-55 to -60 ppm; ortho-F at δ ~-110 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ (theoretical m/z for C₉H₅F₄NO: 219.14).

- X-ray Crystallography : Resolves steric effects of the trifluoromethoxy group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of fluorine substituents on reaction pathways?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For example, the LUMO energy of the nitrile group is lowered by –OCF₃, enhancing electrophilicity. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenylacetonitrile) quantify electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodology :

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., restricted rotation of –OCF₃).

- Decoupling Experiments : ¹H-¹⁹F HOESY confirms through-space coupling between nitrile CH₂ and ortho-F.

- Isotopic Labeling : Deuterated analogs (e.g., CD₂CN) simplify splitting patterns .

Q. How does the compound’s stability under oxidative/reductive conditions impact its utility in multi-step syntheses?

- Methodology :

- Oxidative Stability : Exposure to m-CPBA or H₂O₂ in DCM monitors nitrile conversion to amides or carboxylic acids.

- Reductive Stability : NaBH₄ or LiAlH₄ tests nitrile reduction to primary amines. Air sensitivity requires inert-atmosphere handling (glovebox) for long-term storage .

Q. What are the challenges in scaling up reactions involving this compound?

- Methodology :

- Solvent Optimization : Replace high-boiling solvents (DMF) with MeCN or THF for easier purification.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions with boronic acids (e.g., [2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid) .

Comparative & Mechanistic Studies

Q. How does substituting –OCF₃ with –CF₃ (e.g., 2-fluoro-4-(trifluoromethyl)phenylacetonitrile) alter biological activity?

- Methodology :

- Lipophilicity Assays : Measure logP values (–OCF₃ increases hydrophilicity vs. –CF₃).

- Enzyme Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity to fluorophore-labeled targets .

Q. What role does the nitrile group play in metal-catalyzed cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.